4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
Scientific Research Applications
Synthesis of Biologically Active Molecules
This compound serves as a precursor in the synthesis of biologically active molecules. Its structure is closely related to purine bases, which are fundamental components of DNA and RNA. Researchers utilize this similarity to create analogs that can interact with biological systems, potentially leading to new pharmaceuticals .
Development of Anticancer Agents
The pyrazolo[3,4-d]pyrimidine scaffold is being explored for its anticancer properties. By substituting different groups at specific positions on the compound, scientists can develop novel agents that may inhibit cancer cell growth or proliferation .
Inhibitors of Enzymatic Activity
Compounds based on the pyrazolo[3,4-d]pyrimidine structure have been investigated as inhibitors of various enzymes. For example, they have shown potential as inhibitors of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation and is a target for cancer therapy .
Antimicrobial Applications
Researchers are studying the antimicrobial potential of derivatives of 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. These compounds could lead to the development of new antibiotics to combat resistant bacterial strains .
Free Radical Scavenging
The antioxidant properties of pyrazolo[3,4-d]pyrimidine derivatives are being explored for their free radical scavenging abilities. This application is significant in the context of oxidative stress-related diseases .
Molecular Hybrid Design
The compound is used in the design of molecular hybrids, combining the pyrazolo[3,4-d]pyrimidine moiety with other pharmacophores to create compounds with enhanced or dual-action therapeutic effects .
Mechanism of Action
Target of Action
The primary target of 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA is replicated .
Mode of Action
4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing it from interacting with its substrates. This inhibits the kinase’s activity, leading to a halt in the cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle control pathway . This pathway is crucial for the regulation of cell division and growth. When CDK2 is inhibited, the cell cannot progress from the G1 phase to the S phase, leading to a halt in cell division .
Result of Action
The inhibition of CDK2 by 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in the inhibition of cell growth, making this compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Future Directions
properties
IUPAC Name |
4-chloro-3-iodo-1-methylpyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN4/c1-12-6-3(5(8)11-12)4(7)9-2-10-6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIWEIXFHXCBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)Cl)C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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